2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester
Description
“2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester” is a synthetic benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and an amide-linked 3-methyl-1-oxo-isochroman-3-carbonyl substituent at the ortho position of the benzene ring. This structural motif confers unique physicochemical properties, such as increased lipophilicity due to the fused isochroman ring system, which may enhance membrane permeability compared to simpler benzoic acid derivatives.
Properties
IUPAC Name |
methyl 2-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-19(11-12-7-3-4-8-13(12)17(22)25-19)18(23)20-15-10-6-5-9-14(15)16(21)24-2/h3-10H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUHDLSORFHOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester typically involves the condensation of 3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl carbonyl chloride with methyl 2-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Physicochemical Properties
*Note: Molecular weights estimated using standard atomic masses.
Research Implications and Gaps
While the target compound shares structural motifs with bioactive analogs, its unique isochroman-derived substituent warrants further investigation into:
Antitumor Efficacy : Direct comparison with Av7/Av9 in cell-based assays.
ADME Properties : Computational modeling or in vitro studies to assess solubility, plasma stability, and membrane permeability.
Synthetic Optimization : Scalability of isochroman precursor synthesis (e.g., via air-oxidative fragmentation, as in ).
Biological Activity
2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester, also referred to as a derivative of isochroman, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes both isochroman and benzoic acid moieties, which may contribute to its pharmacological properties.
Chemical Structure
The chemical formula for this compound is and its structure can be depicted as follows:
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that derivatives of isochroman can inhibit lipid peroxidation and enhance cellular antioxidant defenses .
- Anti-inflammatory Properties : It has been reported that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in treating infections .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antioxidant Study :
- Anti-inflammatory Mechanism :
- Antimicrobial Testing :
Comparative Table of Biological Activities
Q & A
Basic: What are the key considerations for synthesizing 2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as coupling the isochroman-3-carbonyl moiety to the benzoic acid methyl ester backbone. Critical parameters include:
- Temperature control : Exothermic reactions may require cooling to prevent side reactions (e.g., hydrolysis of esters).
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates.
- Reaction monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are essential to track reaction progress and confirm intermediate formation .
- Protecting groups : Temporary protection of reactive functional groups (e.g., amines) may be necessary to avoid undesired cross-reactivity .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities based on polarity differences .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve high-purity crystals. Monitor melting points (e.g., 139.5–140°C for structurally related compounds) to confirm purity .
- HPLC : For advanced purification, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases can resolve closely related byproducts .
Basic: How is the compound’s structure validated post-synthesis?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), ester methyl groups (δ 3.6–3.8 ppm), and amide NH signals (δ 8.0–10.0 ppm).
- ¹³C NMR : Confirm carbonyl groups (e.g., ester C=O at ~165–175 ppm, amide C=O at ~170 ppm) .
- IR spectroscopy : Detect characteristic stretches (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
- X-ray crystallography : Resolve 3D structure for absolute configuration verification, particularly for chiral centers .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction rates and identify bottlenecks (e.g., slow amide bond formation) .
- Solvent effects : Test solvent polarity (e.g., switch from THF to DMF) to stabilize transition states and reduce side reactions .
Advanced: What computational approaches elucidate the compound’s physicochemical properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and charge distribution to predict solvatochromic behavior and reactivity .
- Molecular dynamics simulations : Study solvation effects in polar/non-polar solvents to guide solubility optimization .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
Advanced: How can researchers evaluate the compound’s potential bioactivity?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition studies : Perform kinetic assays (e.g., fluorometric or colorimetric) to assess inhibition of target enzymes (e.g., proteases, kinases) .
- Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .
Advanced: How should researchers address contradictory data in synthesis yields or bioactivity?
Methodological Answer:
- Root-cause analysis : Compare reaction setups (e.g., impurity profiles via LC-MS) to identify variables like trace metal contamination or moisture sensitivity .
- Reproducibility protocols : Standardize reagent sources (e.g., anhydrous solvents) and validate equipment (e.g., calibrate temperature probes) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher yields in inert atmospheres) .
Advanced: What reaction mechanisms govern the compound’s functional group transformations?
Methodological Answer:
- Amide hydrolysis : Under acidic/basic conditions, the amide bond may cleave via nucleophilic attack; monitor pH to control degradation .
- Ester reduction : Use LiAlH₄ or NaBH₄ to reduce the methyl ester to a primary alcohol, optimizing stoichiometry to avoid over-reduction .
- Electrophilic substitution : The benzoic acid ring can undergo nitration or halogenation; direct substituents using directing groups (e.g., meta-directing carbonyls) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
